

# Application Notes and Protocols for Kinase Profiling Assays to Determine Orelabrutinib Selectivity

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Orelabrutinib** is a potent and highly selective second-generation, irreversible Bruton's tyrosine kinase (BTK) inhibitor.[1][2] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, playing a pivotal role in the proliferation, differentiation, and survival of B-cells.[3] Dysregulation of the BCR pathway is implicated in various B-cell malignancies, making BTK a key therapeutic target.[4] **Orelabrutinib** covalently binds to the Cysteine 481 residue in the active site of BTK, leading to sustained inhibition of its kinase activity.[3]

A key characteristic of **Orelabrutinib** is its remarkable selectivity for BTK, which minimizes off-target effects and contributes to a favorable safety profile compared to first-generation BTK inhibitors like ibrutinib.[5] Kinase profiling assays are essential tools in drug discovery and development to determine the selectivity of a compound by screening it against a broad panel of kinases. This application note provides an overview of **Orelabrutinib**'s selectivity and detailed protocols for commonly used kinase profiling assays to assess inhibitor selectivity.

# **Orelabrutinib Kinase Selectivity Profile**

**Orelabrutinib** demonstrates potent inhibition of BTK with a reported half-maximal inhibitory concentration (IC50) of 1.6 nM.[1][2][6][7] Its high selectivity has been consistently



demonstrated in broad kinase screening panels. In a KINOMEscan<sup>TM</sup> assay testing against 456 kinases at a concentration of 1  $\mu$ M, **Orelabrutinib** was found to only significantly inhibit BTK by more than 90%.[1][2][6][7] This is in contrast to the first-generation BTK inhibitor, ibrutinib, which inhibits other kinases such as TEC and EGFR at similar concentrations.

Kinase	Orelabrutinib IC50 (nM)	Ibrutinib IC50 (nM)
ВТК	1.6	5
TEC	>1000	78
EGFR	>1000	5
ITK	-	10
BLK	-	0.8

Table 1: Comparative IC50 values of **Orelabrutinib** and Ibrutinib against selected kinases.

Data compiled from publicly available information. A higher IC50 value indicates lower potency.

# **Signaling Pathway**

**Orelabrutinib**'s inhibition of BTK effectively blocks the downstream signaling cascade of the B-cell receptor. This leads to the reduced phosphorylation of key signaling molecules including BTK itself, phospholipase C gamma 2 (PLCγ2), and subsequent inhibition of the nuclear factor-κB (NF-κB) pathway, which is crucial for the survival and proliferation of malignant B-cells.[3][8]



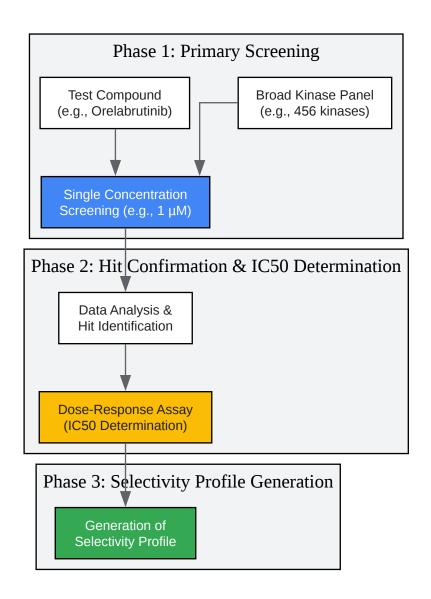
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BCR Signaling Pathway Inhibition by Orelabrutinib



# **Experimental Workflow for Kinase Profiling**

A typical workflow for assessing the selectivity of a kinase inhibitor like **Orelabrutinib** involves a multi-step process, starting from initial high-throughput screening to more detailed IC50 determination for off-target hits.



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Kinase Profiling Experimental Workflow

# **Experimental Protocols**

Several assay formats can be employed to determine the kinase activity and the inhibitory potential of compounds like **Orelabrutinib**. Below are detailed protocols for three widely used



methods.

# Protocol 1: ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.

#### Materials:

- Kinase (e.g., BTK)
- Kinase substrate (specific for the kinase)
- Orelabrutinib (or other test compounds)
- ADP-Glo™ Kinase Assay Kit (Promega)
- Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA)
- ATP
- White, opaque 96-well or 384-well plates
- Multichannel pipettes
- Plate reader with luminescence detection capabilities

#### Procedure:

- Compound Preparation:
  - $\circ$  Prepare a serial dilution of **Orelabrutinib** in kinase buffer. A typical starting concentration is 10  $\mu$ M, with 10-point, 3-fold serial dilutions.
  - Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" control.
- Kinase Reaction Setup (in a 384-well plate):
  - Add 2.5 μL of the compound dilutions to the wells.



- Add 2.5 μL of a 2X kinase/substrate mix (pre-diluted in kinase buffer) to each well.
- $\circ$  Initiate the kinase reaction by adding 5  $\mu$ L of 2X ATP solution (pre-diluted in kinase buffer). The final ATP concentration should be at or near the Km for the specific kinase.
- Incubate the plate at room temperature for the desired time (e.g., 60 minutes).
- ADP-Glo™ Reagent Addition:
  - Add 5 µL of ADP-Glo™ Reagent to each well.
  - Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
- Kinase Detection Reagent Addition:
  - Add 10 μL of Kinase Detection Reagent to each well.
  - Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.
- Data Acquisition and Analysis:
  - Measure the luminescence using a plate reader.
  - Plot the luminescence signal against the logarithm of the inhibitor concentration.
  - Calculate the IC50 value by fitting the data to a four-parameter logistic curve.

# Protocol 2: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay

This protocol describes a generic TR-FRET assay for measuring kinase activity. Specific reagents will vary depending on the kinase and the TR-FRET platform used (e.g., LanthScreen™, HTRF®).

Materials:



- Kinase (e.g., BTK)
- Fluorescently labeled substrate
- Europium-labeled antibody specific for the phosphorylated substrate
- Orelabrutinib (or other test compounds)
- TR-FRET Dilution Buffer
- ATP
- Stop Solution (e.g., EDTA)
- · Low-volume, black 384-well plates
- · Multichannel pipettes
- TR-FRET-compatible plate reader

#### Procedure:

- Compound Preparation:
  - Prepare serial dilutions of **Orelabrutinib** in the appropriate buffer as described in Protocol
     1.
- Kinase Reaction Setup:
  - Add 2 μL of the compound dilutions to the wells.
  - $\circ$  Add 4  $\mu$ L of a 2.5X kinase solution (in TR-FRET Dilution Buffer).
  - $\circ~$  Initiate the reaction by adding 4  $\mu L$  of a 2.5X substrate/ATP mix (in TR-FRET Dilution Buffer).
  - Incubate at room temperature for 60-90 minutes.
- Reaction Termination and Detection:



- Add 10 μL of a Stop/Detection mix containing EDTA and the Europium-labeled antibody.
- Incubate at room temperature for 60 minutes to allow for antibody binding.
- Data Acquisition and Analysis:
  - Measure the TR-FRET signal (emission at two wavelengths, e.g., 665 nm and 620 nm)
     using a compatible plate reader.
  - Calculate the emission ratio (e.g., 665 nm / 620 nm).
  - Plot the emission ratio against the logarithm of the inhibitor concentration and determine the IC50 value.

# Protocol 3: Radiolabeled ATP Kinase Assay (Filter Binding)

This traditional method measures the incorporation of <sup>32</sup>P or <sup>33</sup>P from radiolabeled ATP into a substrate.

#### Materials:

- Kinase (e.g., BTK)
- Peptide or protein substrate
- Orelabrutinib (or other test compounds)
- Kinase Reaction Buffer
- [y-32P]ATP or [y-33P]ATP
- "Cold" (non-radiolabeled) ATP
- Stop Solution (e.g., phosphoric acid)
- Phosphocellulose filter plates (e.g., Millipore MultiScreen)
- Scintillation fluid



Microplate scintillation counter

#### Procedure:

- · Compound Preparation:
  - Prepare serial dilutions of Orelabrutinib as previously described.
- Kinase Reaction Setup:
  - Prepare a master mix containing kinase, substrate, and kinase buffer.
  - Add the compound dilutions to the wells of a 96-well plate.
  - Add the kinase/substrate master mix to the wells.
  - Initiate the reaction by adding a mix of [y-32P]ATP and cold ATP.
  - Incubate at 30°C for a defined period (e.g., 20-30 minutes).
- Reaction Termination and Substrate Capture:
  - Stop the reaction by adding phosphoric acid.
  - Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter.
  - Wash the filter plate multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
- Data Acquisition and Analysis:
  - Dry the filter plate and add scintillation fluid to each well.
  - Measure the radioactivity in each well using a microplate scintillation counter.
  - Plot the counts per minute (CPM) against the logarithm of the inhibitor concentration and calculate the IC50 value.



## Conclusion

The high selectivity of **Orelabrutinib** for BTK is a defining feature that contributes to its clinical efficacy and safety. Kinase profiling assays, such as the ADP-Glo™, TR-FRET, and radiolabeled ATP assays detailed in this application note, are indispensable for quantitatively determining the selectivity of kinase inhibitors. By employing these robust methodologies, researchers can gain a comprehensive understanding of a compound's interaction with the human kinome, guiding the development of safer and more effective targeted therapies.

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